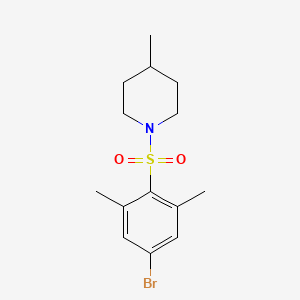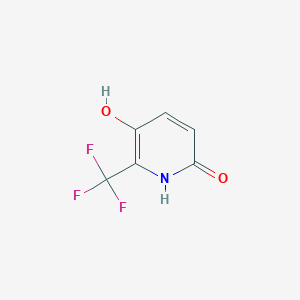
1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)-4-methylpiperidine
Descripción general
Descripción
“1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)-4-methylpiperidine” is a chemical compound with the molecular formula C12H16BrNO2S. It has a molecular weight of 318.23 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)-4-methylpiperidine” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, substituted at the 1-position with a (4-bromo-2,6-dimethylphenyl)sulfonyl group .
Aplicaciones Científicas De Investigación
Antibacterial Evaluation
Synthesis and Antibacterial Properties : Research has shown that derivatives of 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)-4-methylpiperidine, particularly those incorporating 1,3,4-oxadiazole and sulfamoyl functionalities, demonstrate significant antibacterial properties. These compounds were synthesized and structurally elucidated through various spectral analyses before being tested for their antibacterial capabilities, showing valuable results against certain bacteria (Aziz‐ur‐Rehman et al., 2017).
Additional Antibacterial and Anti-enzymatic Activities : Another study focusing on similar derivatives synthesized through the reaction of 1-(4-bromomethylbenzenesulfonyl)-3-methylpiperidine revealed moderate to excellent inhibitory effects against certain bacteria. One derivative in particular showed outstanding anti-enzymatic activity against urease enzymes (A. Rehman et al., 2019).
Chemiluminescence in Clinical Diagnostics
- Chemiluminescent Labels : A study on the synthesis of chemiluminescent acridinium esters, which are used in clinical diagnostics, identified a safer alternative method for introducing N-sulfopropyl groups, which are key components of these labels. This alternative method avoids the use of toxic carcinogens like 1,3-propane sultone, suggesting a potential application for similar compounds in the production of safer diagnostic tools (A. Natrajan & David Wen, 2013).
Antimicrobial and Antifungal Activities
Synthesis and Biological Evaluation : New compounds derived from 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)-4-methylpiperidine were synthesized and evaluated for their antimicrobial properties. These compounds showed promising activity against various bacteria and fungi, with some being more potent than reference drugs. Molecular modeling was also used to explore their potential interactions with specific enzymes (M. Ghorab et al., 2017).
Antioxidant and Anticholinesterase Activities : A study on sulfonyl hydrazone derivatives of piperidine revealed their significant antioxidant capacity and anticholinesterase activity, highlighting their potential use in medical chemistry. The study emphasized the importance of the sulfonyl hydrazone scaffold and the piperidine rings in these activities (Nurcan Karaman et al., 2016).
Propiedades
IUPAC Name |
1-(4-bromo-2,6-dimethylphenyl)sulfonyl-4-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2S/c1-10-4-6-16(7-5-10)19(17,18)14-11(2)8-13(15)9-12(14)3/h8-10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBINUPVZQKPNLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2C)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801178375 | |
| Record name | Piperidine, 1-[(4-bromo-2,6-dimethylphenyl)sulfonyl]-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801178375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)-4-methylpiperidine | |
CAS RN |
1704067-34-4 | |
| Record name | Piperidine, 1-[(4-bromo-2,6-dimethylphenyl)sulfonyl]-4-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704067-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidine, 1-[(4-bromo-2,6-dimethylphenyl)sulfonyl]-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801178375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















